molecular formula C23H25N3S B14466490 Formamidine, N-((dibenzylamino)thio)-N'-(2,4-xylyl)- CAS No. 73839-60-8

Formamidine, N-((dibenzylamino)thio)-N'-(2,4-xylyl)-

Cat. No.: B14466490
CAS No.: 73839-60-8
M. Wt: 375.5 g/mol
InChI Key: LGPFRUMCKJANNU-UHFFFAOYSA-N
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Description

Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- is a complex organic compound that belongs to the class of formamidines These compounds are characterized by the presence of a formamidine group, which is a functional group consisting of a formyl group attached to an amidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Formamidine Group: This can be achieved by reacting a formyl compound with an amine under acidic or basic conditions.

    Introduction of Dibenzylamino and 2,4-Xylyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the formamidine intermediate reacts with dibenzylamine and 2,4-xylyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May have biological activity and be used in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Formamidine, N-((dibenzylamino)thio)-N’-(2,4-dimethylphenyl)-
  • Formamidine, N-((dibenzylamino)thio)-N’-(3,4-xylyl)-

Uniqueness

Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

73839-60-8

Molecular Formula

C23H25N3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(dibenzylamino)sulfanyl-N'-(2,4-dimethylphenyl)methanimidamide

InChI

InChI=1S/C23H25N3S/c1-19-13-14-23(20(2)15-19)24-18-25-27-26(16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15,18H,16-17H2,1-2H3,(H,24,25)

InChI Key

LGPFRUMCKJANNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CNSN(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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